N-(2-(6-Ethyl-7-(p-tolyloxy)-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl)-2-(octadecyloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-Ethyl-7-(p-tolyloxy)-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl)-2-(octadecyloxy)benzamide is a complex organic compound that features a unique structure combining a pyrazolo-triazole core with a long alkyl chain and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-Ethyl-7-(p-tolyloxy)-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl)-2-(octadecyloxy)benzamide typically involves multiple steps:
Formation of the Pyrazolo-Triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo-triazole ring system.
Attachment of the Alkyl Chain: The long alkyl chain is introduced through a series of alkylation reactions, often using alkyl halides and strong bases.
Coupling with Benzamide: The final step involves coupling the pyrazolo-triazole intermediate with a benzamide derivative, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-Ethyl-7-(p-tolyloxy)-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl)-2-(octadecyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(6-Ethyl-7-(p-tolyloxy)-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl)-2-(octadecyloxy)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(2-(6-Ethyl-7-(p-tolyloxy)-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl)-2-(octadecyloxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-Ethyl-7-(p-tolyloxy)-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl)-2-(octadecyloxy)benzamide: This compound is unique due to its specific combination of functional groups and structural features.
Other Pyrazolo-Triazole Derivatives: Compounds with similar core structures but different substituents may have varying properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of a pyrazolo-triazole core with a long alkyl chain and a benzamide group. This combination imparts unique chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
142859-67-4 |
---|---|
Molecular Formula |
C41H61N5O3 |
Molecular Weight |
672 g/mol |
IUPAC Name |
N-[2-[6-ethyl-7-(4-methylphenoxy)-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl]propyl]-2-octadecoxybenzamide |
InChI |
InChI=1S/C41H61N5O3/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-30-48-37-25-22-21-24-35(37)41(47)42-31-33(4)39-43-40-38(36(6-2)44-46(40)45-39)49-34-28-26-32(3)27-29-34/h21-22,24-29,33,44H,5-20,23,30-31H2,1-4H3,(H,42,47) |
InChI Key |
VYQRWZFWPDWBTN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)NCC(C)C2=NN3C(=N2)C(=C(N3)CC)OC4=CC=C(C=C4)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)NCC(C)C2=NN3C(=N2)C(=C(N3)CC)OC4=CC=C(C=C4)C |
142859-67-4 | |
Pictograms |
Irritant |
Synonyms |
N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl)-2-octadecyloxybenzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.